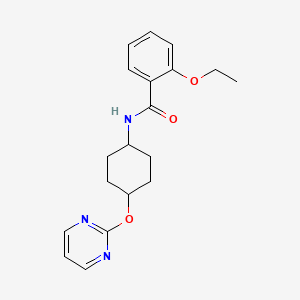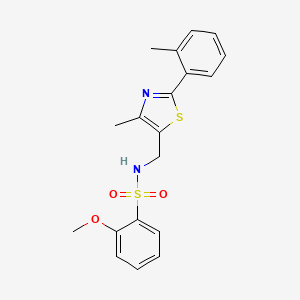
2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biochemical and physiological studies. This compound is also known as PF-05231023 and is a selective and potent antagonist of the prostaglandin E2 receptor subtype EP4.
Wirkmechanismus
The mechanism of action of 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide involves the inhibition of the prostaglandin E2 receptor subtype EP4. This receptor is involved in various physiological processes, including inflammation, pain, and cancer progression. By inhibiting this receptor, 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide can modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide can modulate various biochemical and physiological processes. This compound has been shown to inhibit the production of prostaglandin E2, which is involved in inflammation and pain. Additionally, this compound has been shown to have potent anti-tumor activity and can inhibit the growth of various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide in lab experiments is its potency and selectivity. This compound has a high affinity for the prostaglandin E2 receptor subtype EP4, making it an ideal tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide. One of the major directions is the development of new therapeutic agents based on this compound. Studies have shown that this compound has potent anti-tumor activity, making it a potential candidate for the development of new cancer therapies. Additionally, further studies can be conducted to understand the role of the prostaglandin E2 receptor subtype EP4 in various physiological processes and diseases, which can provide new insights into the development of new therapies.
Synthesemethoden
The synthesis of 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide involves the reaction of 4-(pyrimidin-2-yloxy)cyclohexylamine with 2-chloro-N-(2-ethoxy-phenyl)acetamide in the presence of a base. The reaction proceeds to give the desired product in good yield and high purity.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide has been extensively studied for its potential applications in various scientific research studies. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-tumor activity and can inhibit the growth of various cancer cell lines.
Eigenschaften
IUPAC Name |
2-ethoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-24-17-7-4-3-6-16(17)18(23)22-14-8-10-15(11-9-14)25-19-20-12-5-13-21-19/h3-7,12-15H,2,8-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHXLYLXOOVUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B2898996.png)

![4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2898998.png)
![2-(3-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2898999.png)



![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2-oxochromene-3-carboxamide;hydrochloride](/img/structure/B2899007.png)


![ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate hydrochloride](/img/no-structure.png)


